2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenylpiperazine moiety, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds present, the functional groups, and the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. For example, the sulfanyl group might be susceptible to oxidation, and the piperazine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined through experimental analysis .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, such as the one , have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . The presence of the pyridazine ring, which is known for its bioactive potential, suggests that this compound could be explored for its efficacy against bacteria, fungi, and viruses. Research could focus on synthesizing variants of this compound and testing them against various microbial strains to determine their spectrum of activity.
Antidepressant and Anxiolytic Effects
The phenylpiperazine moiety within the compound is structurally similar to known antidepressant and anxiolytic agents . This suggests potential applications in the development of new treatments for mental health disorders. Studies could investigate the binding affinity of this compound to serotonin receptors, which are implicated in mood regulation and anxiety disorders.
Anticancer Research
Compounds with pyridazine and sulfanyl groups have been associated with anticancer properties . This particular compound could be synthesized and tested in various in vitro and in vivo models to assess its cytotoxic effects on cancer cells. The research could extend to understanding the mechanism of action, such as the induction of apoptosis or inhibition of cell proliferation.
Anti-Inflammatory and Analgesic Applications
The structural features of this compound suggest potential anti-inflammatory and analgesic activities . Scientific research could explore its use in treating inflammatory conditions and pain management. This would involve pharmacological studies to evaluate its efficacy in reducing inflammation and pain in animal models.
Antihypertensive Potential
Pyridazine derivatives have been noted for their antihypertensive effects . This compound could be part of a new class of blood pressure-lowering drugs. Research could be directed at assessing its vascular effects and its ability to modulate blood pressure in hypertensive models.
Agrochemical Applications
The pyridazine core is present in some commercially available agrochemicals . This compound could be investigated for its herbicidal or insecticidal activities, potentially leading to the development of new agrochemicals. Studies would need to assess its safety profile and environmental impact.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-18-8-9-21(19(2)16-18)22-10-11-23(26-25-22)30-17-24(29)28-14-12-27(13-15-28)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYOMCCBBFSUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
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